molecular formula C13H17NO5 B1346491 3,4,5-Trimethoxy-acetoacetanilide CAS No. 2894-18-0

3,4,5-Trimethoxy-acetoacetanilide

Cat. No.: B1346491
CAS No.: 2894-18-0
M. Wt: 267.28 g/mol
InChI Key: KOEZBVSSFMOARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxy-acetoacetanilide is a substituted acetoacetanilide derivative characterized by three methoxy (-OCH₃) groups attached to the benzene ring at the 3-, 4-, and 5-positions. This structural modification distinguishes it from simpler acetanilide or acetoacetanilide compounds, enhancing its steric and electronic properties.

Properties

CAS No.

2894-18-0

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

3-oxo-N-(3,4,5-trimethoxyphenyl)butanamide

InChI

InChI=1S/C13H17NO5/c1-8(15)5-12(16)14-9-6-10(17-2)13(19-4)11(7-9)18-3/h6-7H,5H2,1-4H3,(H,14,16)

InChI Key

KOEZBVSSFMOARF-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,4,5-Trimethoxy-acetoacetanilide with its structural analogs, focusing on molecular properties, applications, and safety profiles inferred from the evidence and chemical principles:

Property This compound Acetanilide (C₈H₉NO) Acetoacetanilide (C₁₀H₁₁NO₂)
CAS Number Not explicitly provided 103-84-4 102-01-2
Molecular Weight ~269.3 g/mol (estimated) 135.16 g/mol 177.20 g/mol
Functional Groups Acetoacetyl, 3,4,5-trimethoxy phenyl Acetamido phenyl Acetoacetyl phenyl
Primary Use Likely specialized intermediates Dye intermediate Pigment intermediate
Solubility Lower in water (due to methoxy groups) Moderate in hot water Soluble in organic solvents
Reactivity Enhanced steric hindrance Moderate reactivity Reactive at β-keto position
Safety Concerns Not explicitly reported Harmful if swallowed Causes skin/eye irritation

Key Findings:

Structural Impact on Applications: The trimethoxy groups in this compound likely reduce water solubility compared to Acetanilide or Acetoacetanilide, favoring its use in non-aqueous synthesis (e.g., lipophilic dyes or pharmaceuticals) . In contrast, Acetoacetanilide’s β-keto group makes it a key precursor for azo pigments, while Acetanilide’s simpler structure limits it to basic dye intermediates .

Reactivity Differences :

  • The electron-donating methoxy groups in this compound may stabilize the aromatic ring against electrophilic substitution, altering reaction pathways compared to unsubstituted analogs .

Safety and Handling :

  • While safety data for this compound is absent in the evidence, analogs like Acetanilide and Acetoacetanilide require precautions against ingestion and dermal exposure . The trimethoxy derivative’s higher molecular weight and lipophilicity may influence its toxicokinetics.

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